N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide
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Overview
Description
“N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide” is a synthetic organic compound that features a fluorophenyl group, a pyrrolidinyl group, and a methanesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide” typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved by reacting a suitable fluorobenzene derivative with appropriate reagents.
Introduction of the Pyrrolidinyl Group: This step involves the formation of a pyrrolidinyl intermediate, which can be synthesized through various methods such as cyclization reactions.
Coupling of Intermediates: The fluorophenyl and pyrrolidinyl intermediates are then coupled under specific conditions to form the desired compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinyl moiety.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate the biological activities of this compound, such as its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its structural features are beneficial.
Industry
Chemical Manufacturing: It may be used as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide
- N-(2-bromophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide
Uniqueness
The presence of the fluorophenyl group in “N-(2-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide” may confer unique properties such as increased metabolic stability and altered electronic characteristics, distinguishing it from its chlorinated or brominated analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-20(18,19)16(12-7-3-2-6-11(12)14)10-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIUXZCTHMTZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644522 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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